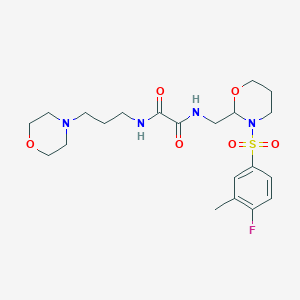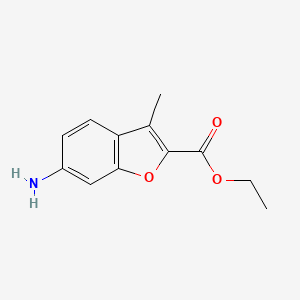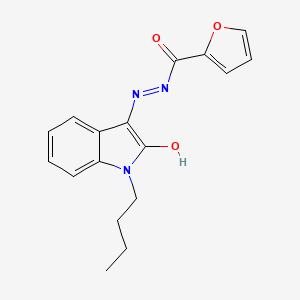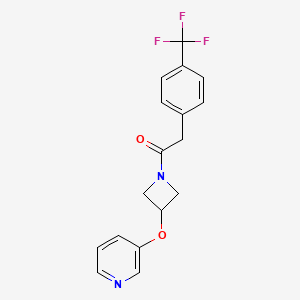
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide is an intriguing compound belonging to the sulfonamide group It features an indole moiety, a methoxyethyl group, and a benzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide typically involves a multi-step process:
Preparation of Indole Precursor: : The indole precursor can be synthesized via Fischer indole synthesis using appropriate phenylhydrazine and ketone derivatives.
Functionalization of Indole: : The indole derivative is then functionalized to introduce the 2-methoxyethyl group through nucleophilic substitution reactions.
Urea Formation: : The functionalized indole compound undergoes a reaction with a suitable isocyanate to form the urea linkage.
Sulfonamide Formation: : Finally, the urea intermediate reacts with benzenesulfonyl chloride to form this compound.
Industrial Production Methods
While the laboratory synthesis focuses on optimizing reaction conditions and yields, industrial production emphasizes scalability and cost-effectiveness. Techniques like continuous flow synthesis, optimization of catalysts, and reaction conditions are employed to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The indole moiety can be oxidized using oxidizing agents like hydrogen peroxide or metal oxides.
Reduction: : Reduction reactions can target the nitro or sulfonamide groups using reducing agents like sodium borohydride.
Substitution: : The methoxyethyl group can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, metal oxides, and peracids are common oxidizing agents.
Reduction: : Sodium borohydride and lithium aluminum hydride are widely used reducing agents.
Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides can be used.
Major Products
Oxidation: : Products may include oxidized derivatives of the indole ring or sulfonamide group.
Reduction: : Reduced forms of the nitro or sulfonamide groups.
Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide has shown potential in various scientific research areas:
Chemistry
Used as a building block for synthesizing more complex molecules.
Studied for its reactivity and interaction with other chemicals.
Biology
Acts as a molecular probe in biochemical assays.
Investigated for its role in enzyme inhibition and protein binding studies.
Medicine
Potential therapeutic agent for treating diseases due to its bioactive properties.
Studied for its effects on cellular pathways and mechanisms.
Industry
Utilized in the development of new materials with specific properties.
Employed in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: : The compound can bind to proteins, enzymes, or receptors, altering their function.
Pathways: : It may interfere with signaling pathways, enzyme activities, or protein-protein interactions, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other sulfonamide derivatives, 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide stands out due to its unique combination of structural elements:
Unique Features: : The presence of both an indole moiety and a methoxyethyl group differentiates it from simpler sulfonamides.
Similar Compounds: : Other compounds with similar sulfonamide backbones but lacking the same structural features include sulfanilamide, sulfadiazine, and sulfamethoxazole.
By focusing on its structural uniqueness and versatile reactivity, this compound continues to be a valuable subject of study in various scientific disciplines.
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXYHURIFKBYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2992293.png)

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)


![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)



![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)
![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)


